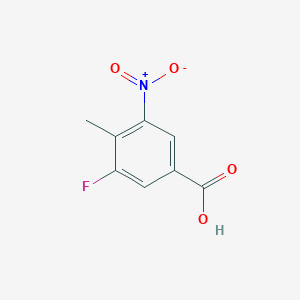

3-Fluoro-4-methyl-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

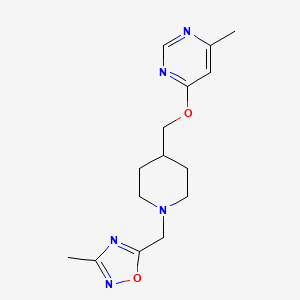

The compound "3-Fluoro-4-methyl-5-nitrobenzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related fluoro-nitrobenzoic acid derivatives and their applications in the synthesis of heterocyclic compounds, which are of significant importance in drug discovery and other chemical industries. These compounds serve as building blocks for the synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones, which are crucial in the development of pharmaceuticals and fine chemicals .

Synthesis Analysis

The synthesis of related fluoro-nitrobenzoic acid derivatives involves multistep reactions, including nitration, esterification, reduction, and cyclization. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of substituted nitrogenous heterocycles . Similarly, 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency . The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene through oxidation, chlorination, amination, and hydrogenation also exemplifies the complex synthetic routes employed for these compounds .

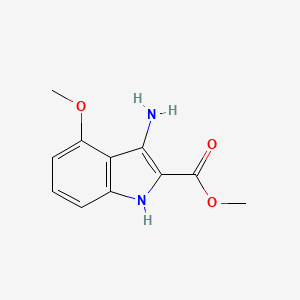

Molecular Structure Analysis

The molecular structure of fluoro-nitrobenzoic acid derivatives is characterized by the presence of fluorine and nitro groups attached to a benzene ring, which significantly influences their reactivity and interaction with other molecules. For example, the cocrystals of 5-fluorouracil with 4-methylbenzoic acid and 3-nitrobenzoic acid demonstrate specific hydrogen-bonding patterns that are crucial for the design of pharmaceutical cocrystals .

Chemical Reactions Analysis

Fluoro-nitrobenzoic acid derivatives undergo various chemical reactions, including cyclization, to form heterocyclic compounds. The reactivity of these compounds is often utilized in the synthesis of antimicrobial agents, as seen in the preparation of hydrazide hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide . Additionally, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, showcasing the orientation of cyclization in these syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitrobenzoic acid derivatives are influenced by their functional groups. These properties are essential for their application in various chemical syntheses and for their potential as pharmaceutical intermediates. The continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, for example, highlights the importance of optimizing reaction conditions to achieve desired properties such as purity and yield . The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids also underscores the significance of the chemical properties of these compounds in analytical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

3-Fluoro-4-methyl-5-nitrobenzoic acid plays a pivotal role in the synthesis of fluorinated compounds, which are crucial in various fields including medicinal chemistry and material science. Fluorinated compounds exhibit unique properties such as increased stability, lipophilicity, and bioactivity, making them valuable in drug development and agrochemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the importance of fluorinated intermediates derived from such compounds (Qiu et al., 2009).

Development of Chemosensors

The structural framework of this compound is also beneficial in the development of chemosensors. These sensors are used for detecting ions or molecules, with applications ranging from environmental monitoring to diagnostics and forensic science. Fluorescent chemosensors based on derivatives of this compound can detect a variety of analytes with high selectivity and sensitivity, indicating the compound's versatility in creating effective molecular sensors (Roy, 2021).

Antioxidant Activity Analysis

In the exploration of antioxidant activities, this compound derivatives can be used to synthesize compounds for evaluating their ability to scavenge free radicals, thereby contributing to understanding the antioxidant potential of new compounds. This research is vital in the development of therapeutic agents against oxidative stress-related diseases (Munteanu & Apetrei, 2021).

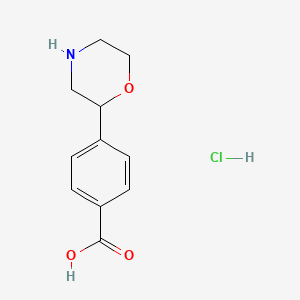

Drug Development and Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives serve as building blocks for the design and synthesis of novel therapeutic agents. Its incorporation into drug molecules can influence pharmacokinetic and pharmacodynamic profiles, enhancing the efficacy and safety of the drugs. This aspect is particularly important in the development of anticancer, antimicrobial, and anti-inflammatory agents, where fluorinated compounds have shown increased activity and selectivity (Li et al., 2018).

Wirkmechanismus

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . These targets play crucial roles in the functioning of the nervous system and in the fight against mycobacterial infections.

Mode of Action

It is known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .

Biochemical Pathways

Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may influence pathways related to mycobacterial infections and cholinergic signaling.

Result of Action

Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may have antimycobacterial effects and may influence cholinergic signaling.

Safety and Hazards

Zukünftige Richtungen

3-Fluoro-4-methyl-5-nitrobenzoic acid has potential applications in the synthesis of benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the preparation of novel benzimidazoles having antimycobacterial activity .

Relevant Papers The relevant papers retrieved provide more information about the synthesis, properties, and potential applications of this compound .

Eigenschaften

IUPAC Name |

3-fluoro-4-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWRQKRMZXTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2540535.png)